2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide
CAS No.: 1326923-29-8
Cat. No.: VC4669183
Molecular Formula: C24H21BrN4O3
Molecular Weight: 493.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326923-29-8 |
|---|---|
| Molecular Formula | C24H21BrN4O3 |
| Molecular Weight | 493.361 |
| IUPAC Name | 2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21BrN4O3/c1-3-29(20-9-4-6-16(2)12-20)22(31)15-28-14-18(10-11-21(28)30)24-26-23(27-32-24)17-7-5-8-19(25)13-17/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | JNDFQZJTPSCRCL-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Introduction
The compound 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule with a molecular formula of C24H21BrN4O3 and a molecular weight of 493.4 g/mol . This compound incorporates several functional groups, including a pyridine ring, an oxadiazole ring, and an acetamide moiety, which are significant in medicinal chemistry for their potential biological activities.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions. While specific synthesis details for this compound are not readily available, similar compounds often involve the condensation of appropriate precursors followed by cyclization reactions to form the oxadiazole ring. The pyridine ring can be modified through nucleophilic substitution or other functional group transformations.
Biological and Medicinal Significance
Oxadiazole derivatives have been explored for their potential in medicinal chemistry, including applications as anti-inflammatory, anti-cancer, and anti-diabetic agents . The presence of a bromophenyl group may enhance the compound's ability to interact with specific biological targets, potentially leading to therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume